NMS-873
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMS-873 involves multiple steps, starting with the preparation of intermediate compounds. One of the key intermediates is 3-[3-(Cyclopentylthio)-5-[[[2-methyl-4’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]oxy]methyl]-4H-1,2,4-triazol-4-yl]pyridine . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with gentle warming and ultrasonic treatment to achieve higher concentrations .
Industrial Production Methods
The production process likely involves scaling up the laboratory synthesis methods while ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
NMS-873 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
NMS-873 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATPase activity in various biochemical assays.
Biology: Investigated for its role in modulating protein homeostasis, autophagy, and cell division.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cancer cell death by inhibiting VCP/p97
Mechanism of Action
NMS-873 functions by binding to the interface of two adjacent domains within the active hexameric structure of VCP/p97. This binding stabilizes the ADP-bound state, interrupting the catalytic cycle of VCP/p97. As a result, the compound induces the accumulation of polyubiquitinated proteins and stabilizes cell cycle proteins such as cyclin E and Mcl-1, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
CB-5339: A second-generation p97 inhibitor with reduced off-target effects compared to CB-5083.
LC-1310: An irreversible p97 inhibitor with antiviral activity.
Uniqueness of NMS-873
This compound is unique due to its high selectivity and potency as an allosteric inhibitor of VCP/p97. Unlike other inhibitors, this compound does not affect the oligomeric state of VCP and shows selective inhibition over other AAA ATPases, HSP90, and kinases . This specificity makes this compound a valuable tool in studying the biological functions of VCP/p97 and its potential therapeutic applications.
Biological Activity
NMS-873 is a potent allosteric inhibitor of the p97 ATPase (also known as valosin-containing protein, VCP), which plays a critical role in various cellular processes, including protein degradation, autophagy, and cellular stress responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against cancer and viral infections, and potential therapeutic applications.
- Chemical Name: 3-[3-(Cyclopentylthio)-5-[[[2-methyl-4'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]oxy]methyl]-4 H-1,2,4-triazol-4-yl]pyridine
- Purity: ≥98%
- IC50 Values:
- p97 ATPase: 30 nM
- HCT116 cells: 400 nM
- HeLa cells: 700 nM
This compound functions by binding to an allosteric site on the p97 ATPase, stabilizing the ADP-bound state and thereby interrupting its catalytic cycle. This selectivity allows it to inhibit p97 without affecting other AAA ATPases or kinases at concentrations greater than 10 μM . The compound also activates the unfolded protein response (UPR) and modulates autophagosome maturation, contributing to its antiproliferative effects in cancer cells .
Anticancer Activity
This compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes its effectiveness against different tumor types:
Cell Line | IC50 (μM) | Effect |
---|---|---|
HCT116 | 0.4 | Induces accumulation of poly-Ub proteins |
HeLa | 0.7 | Stabilizes cyclin E and Mcl-1 |
Various solid tumors | 0.08 - 2.0 | Cell killing activity in hematological tumors |
The compound induces cell cycle arrest in the G2 phase and promotes apoptosis, evidenced by increased sub-G1 fractions in treated cells . Additionally, this compound has shown efficacy against drug-resistant cancer cell lines, suggesting its potential as a therapeutic agent for resistant tumors .
Antiviral Activity
This compound has been identified as a promising antiviral agent with low-nanomolar EC50 values against multiple strains of influenza A and B viruses. The following table details its antiviral efficacy:
Virus Strain | EC50 (nM) | Selectivity Index (SI) |
---|---|---|
A/WSN/33 (H1N1) | 37 | 49 - 97 |
A/California/7/2009 (H1N1) | 28 - 56 | |
Oseltamivir-resistant strains | <100 |
Mechanistic studies indicate that this compound inhibits viral replication by disrupting p97 interactions with viral proteins and retaining viral ribonucleoproteins within the nucleus . This action is particularly significant given that it retains efficacy against strains resistant to conventional antiviral treatments such as oseltamivir .
Case Studies
Case Study 1: Cancer Treatment
In a study involving HCT116 cells treated with this compound, researchers observed a dose-dependent increase in polyubiquitinated proteins and stabilization of pro-apoptotic factors. This led to enhanced apoptosis rates compared to untreated controls.
Case Study 2: Influenza Virus Inhibition
In another study, MDCK cells infected with various influenza strains were treated with this compound. Results showed a significant reduction in viral titers at both early and late stages of infection, highlighting its potential for therapeutic use in acute viral infections.
Properties
IUPAC Name |
3-[3-cyclopentylsulfanyl-5-[[3-methyl-4-(4-methylsulfonylphenyl)phenoxy]methyl]-1,2,4-triazol-4-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGTUKMAJVCBIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418013-75-8 |
Source
|
Record name | 1418013-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.